

# Technical Guide: 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid

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## Compound of Interest

Compound Name: 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid

Cat. No.: B1387920

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## Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid**, a specialized arylboronic acid of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not widely published, this document consolidates available information and presents scientifically grounded protocols for its synthesis and application. We will explore its core properties, outline a robust, multi-step synthetic route from commercially available starting materials, and provide a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile building block for the construction of complex molecular architectures.

## Introduction and Core Properties

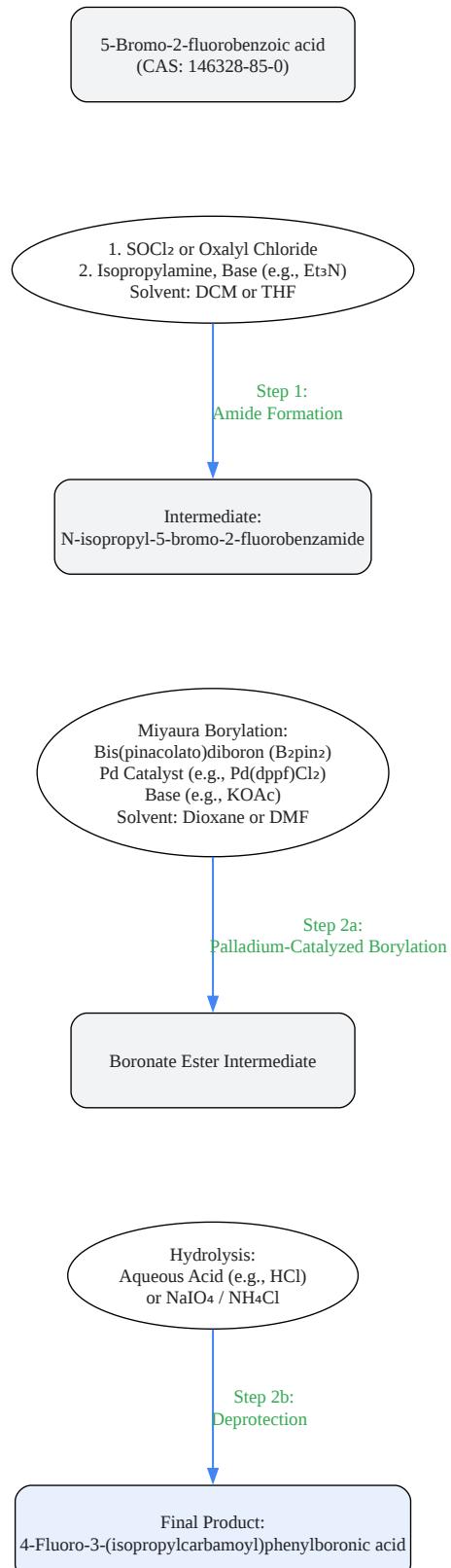
**4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid**, with the IUPAC name [4-fluoro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid, belongs to the class of substituted phenylboronic acids. These compounds are indispensable reagents in modern organic synthesis, primarily serving as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.<sup>[1]</sup> The specific substitution pattern of this molecule—a fluorine atom and an isopropylamide group—offers unique electronic and steric properties that

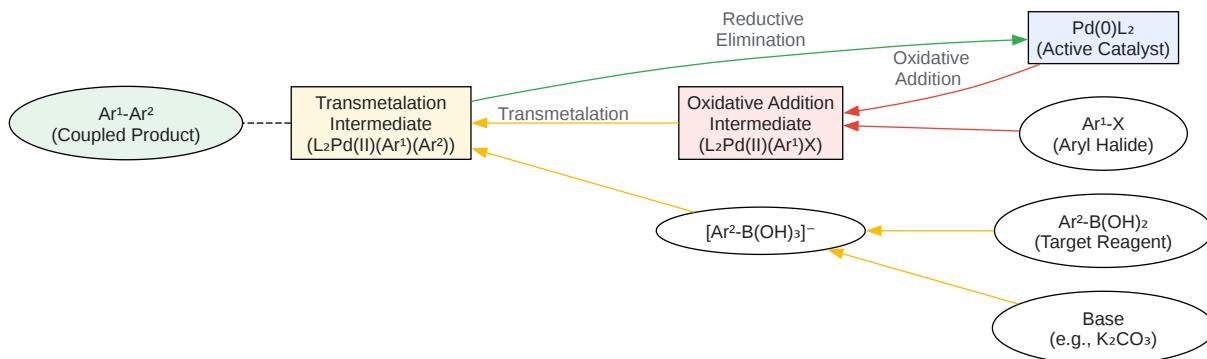
can be exploited to fine-tune molecular interactions, solubility, and metabolic stability in drug discovery programs.

The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, while the isopropylamide group provides a hydrogen bond donor-acceptor site and influences molecular conformation.[\[2\]](#) Despite its utility, this compound is not as extensively characterized in public literature as some common boronic acids.

## Chemical Structure

The molecular structure combines a phenylboronic acid scaffold with two key functional groups at the 3- and 4-positions.





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## References

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- 2. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO<sub>4</sub> | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]
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